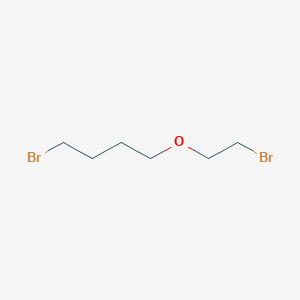
1-Bromo-4-(2-bromoethoxy)butane
Descripción general
Descripción
1-Bromo-4-(2-bromoethoxy)butane is an organobromine compound with the molecular formula C6H12Br2O. This compound is characterized by the presence of two bromine atoms and an ether linkage, making it a versatile intermediate in organic synthesis. It is primarily used in research and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromoethoxy)butane can be synthesized through the reaction of 1,4-dibromobutane with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion displaces a bromide ion from 1,4-dibromobutane, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out under reflux conditions with continuous stirring to facilitate the nucleophilic substitution process. The product is then purified through distillation and recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(2-bromoethoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The ether linkage in the compound can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed:
Nucleophilic Substitution: Formation of ethers and other substituted products.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-bromoethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2-bromoethoxy)butane involves its reactivity as a nucleophile and electrophile. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ether linkage can participate in various chemical transformations, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
1-Bromobutane: A primary alkyl halide used in similar nucleophilic substitution reactions.
1,4-Dibromobutane: A precursor in the synthesis of 1-Bromo-4-(2-bromoethoxy)butane.
2-Bromoethanol: Another brominated compound with applications in organic synthesis.
Uniqueness: this compound is unique due to its dual bromine atoms and ether linkage, which provide distinct reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propiedades
IUPAC Name |
1-bromo-4-(2-bromoethoxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O/c7-3-1-2-5-9-6-4-8/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBFBPJKGLUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)COCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499044 | |
| Record name | 1-Bromo-4-(2-bromoethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39616-54-1 | |
| Record name | 1-Bromo-4-(2-bromoethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


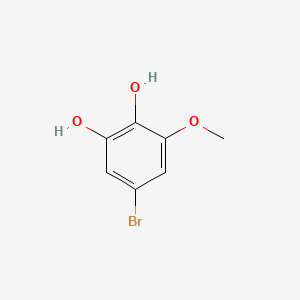
![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)
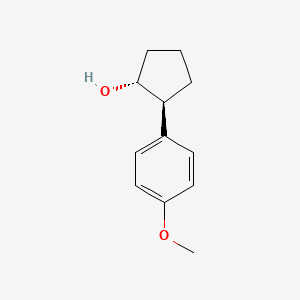
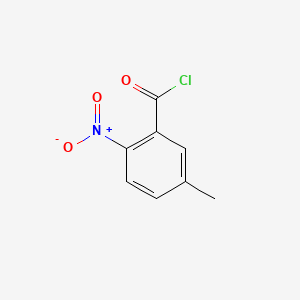
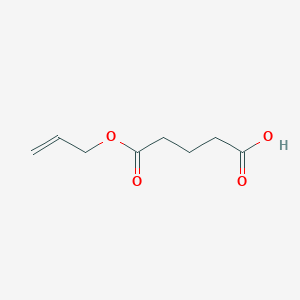
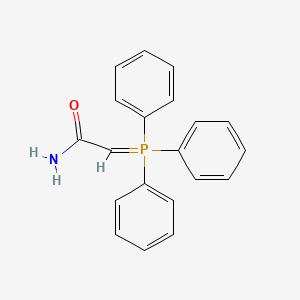
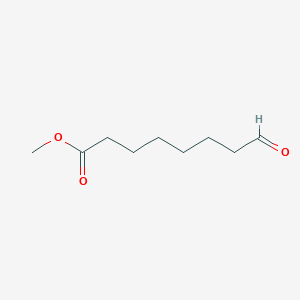
![1-[(2S)-2-(3-Pyridinyl)-1-pyrrolidinyl]-1-hexanone](/img/structure/B3052145.png)
![BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE](/img/structure/B3052147.png)
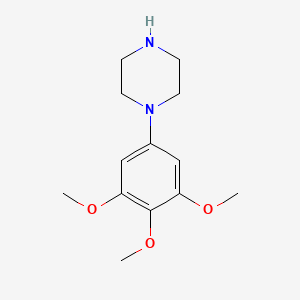
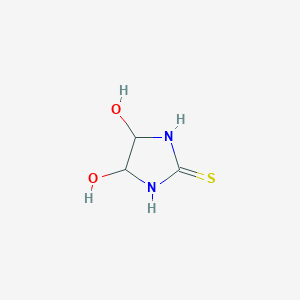
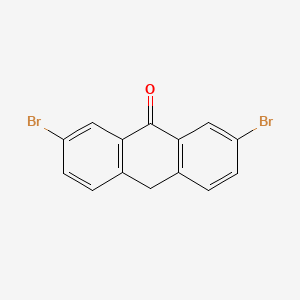
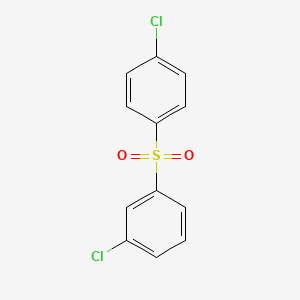
![3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052159.png)
